![molecular formula C20H22ClN5S B3453035 5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3453035.png)
5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest among researchers. A common method for the synthesis of 1,2,4-triazole derivatives involves the reaction of a primary amine, a carbonyl compound, and a hydrazine . The specific synthesis process for “5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of triazoles generally consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of many complex organic compounds . The specific chemical reactions involving “this compound” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For triazoles, these properties can vary widely depending on the specific substituents present in the molecule . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Mechanism of Action
The mechanism of action of triazole derivatives often involves binding in the biological system with a variety of enzymes and receptors . The specific mechanism of action of “5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not available in the literature I have access to.
Future Directions
Given the versatile biological activities of triazoles and piperazines, there is ongoing interest in the development of new derivatives of these compounds for potential therapeutic applications . Future research could involve the synthesis and evaluation of “5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” and related compounds for various biological activities.
properties
IUPAC Name |
3-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5S/c21-16-6-8-17(9-7-16)25-14-12-24(13-15-25)11-10-19-22-23-20(27)26(19)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNLERXKUMWQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=NNC(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



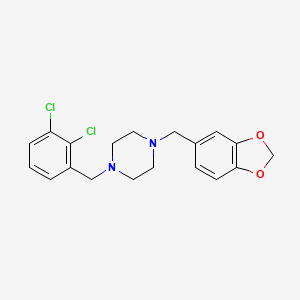

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B3452959.png)
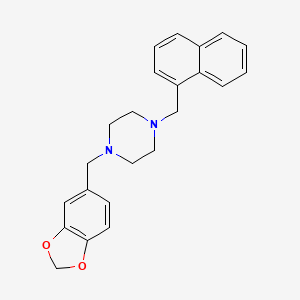
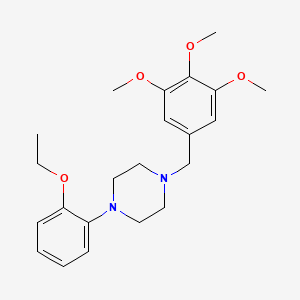
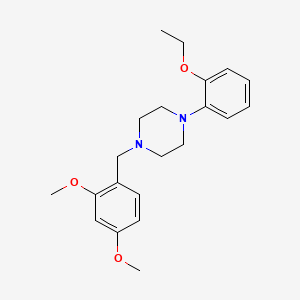
![1-[3-(4-chlorophenoxy)benzyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3452980.png)

![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3452996.png)
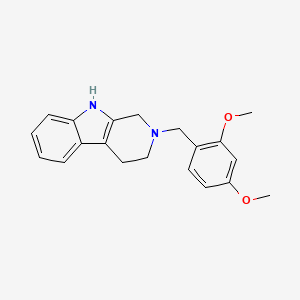
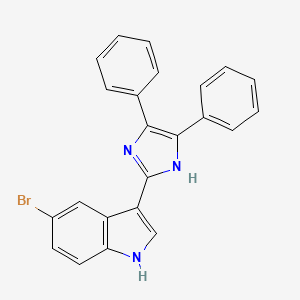

![4-[(4-methylphenyl)sulfonyl]-4'-nitrobiphenyl](/img/structure/B3453051.png)
